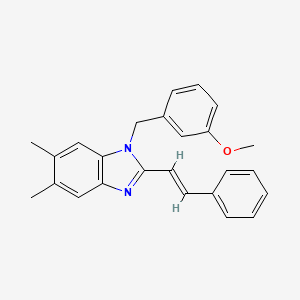

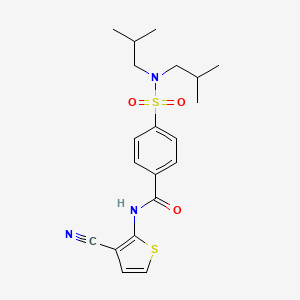

![molecular formula C15H16N4OS B2539091 6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-79-8](/img/structure/B2539091.png)

6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are being actively researched for their potential in treating various diseases, including cancers .

Synthesis Analysis

The synthesis of novel fused pyridazines, such as the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives, including the compound “6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine”, has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives include a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related [1,2,4]triazolo[4,3-b]pyridazine compounds has highlighted their pharmaceutical significance due to their heterocyclic nature, which is often associated with various biological activities. For example, the synthesis and structural elucidation of similar triazolopyridazine derivatives have been achieved through various spectroscopic techniques and X-ray diffraction, providing insight into their potential as pharmaceutical intermediates (Sallam et al., 2021). Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand their molecular properties and interactions (Sallam et al., 2021).

Biological Properties and Applications

The biological properties of triazolopyridazine derivatives have been extensively studied, with some compounds showing considerable anti-tumor and anti-inflammatory activities. Such activities are attributed to the unique structural features of these compounds, which could potentially be exploited for therapeutic applications (Sallam et al., 2021). Additionally, certain triazolopyridazine derivatives have been designed as antitubulin agents, indicating their potential use in cancer therapy. These compounds have exhibited moderate to potent antiproliferative activity against various cancer cell lines, highlighting the therapeutic potential of the triazolopyridazine scaffold (Xu et al., 2016).

Chemical Transformations and Synthesis

The reactivity and chemical transformations of triazolopyridazine derivatives have also been explored, with findings indicating their versatility in synthetic chemistry. These transformations allow for the synthesis of novel compounds with potential biological activities, further expanding the scope of triazolopyridazine derivatives in medicinal chemistry (Kozhevnikov et al., 2005).

Potential as Anxiolytic Agents

Interestingly, some triazolopyridazine derivatives have been identified as potential anxiolytic agents without sedative effects, a property highly desirable in anxiety medication. These findings suggest the feasibility of developing new anxiolytic drugs based on the triazolopyridazine structure, offering a possible advantage over existing therapies in terms of side effect profiles (Atack et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Inhibition of these kinases can lead to the suppression of tumor growth and metastasis .

Mode of Action

6-(4-Ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by inhibiting their kinase activities . This inhibition results in the suppression of downstream signaling pathways that are critical for cell proliferation and angiogenesis . The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that regulate cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of cells in a dose-dependent manner and induces late apoptosis of cells . Fluorescence quantitative PCR showed that the compound inhibits the growth of cells by inhibiting the expression of c-Met and VEGFR-2 .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Future Directions

properties

IUPAC Name |

6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHBPPVHJQNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2539011.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2539015.png)

![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)

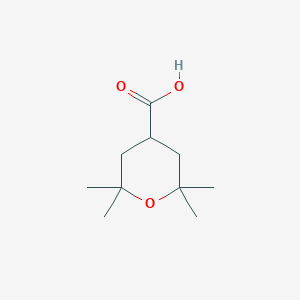

![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)

![N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide](/img/structure/B2539025.png)

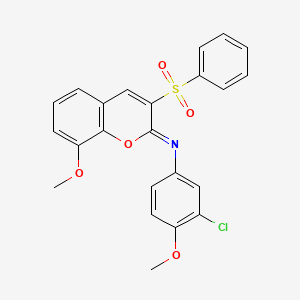

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2539026.png)